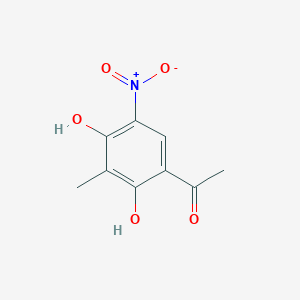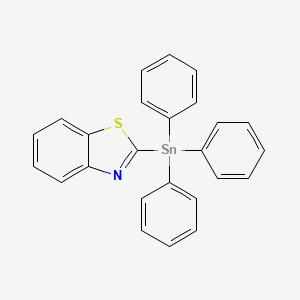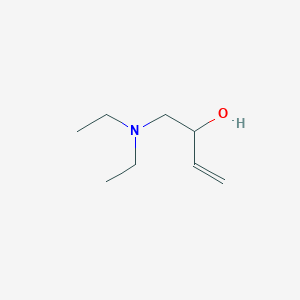
4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines a furan ring, a methoxyphenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted furan derivatives.
Scientific Research Applications
4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in industrial systems.
Mechanism of Action
The mechanism of action of 4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets and pathways. It is believed to exert its effects by forming a protective layer on surfaces, thereby inhibiting corrosion. Additionally, its bioactive properties may involve interactions with cellular components, leading to antimicrobial and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile: Another compound with a furan ring and methoxyphenyl group, used as a corrosion inhibitor.
Furan-2-yl(phenyl)methanone derivatives: Compounds with similar furan and phenyl structures, investigated for their protein tyrosine kinase inhibitory activity.
Uniqueness
4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of a furan ring, methoxyphenyl group, and hexahydroquinoline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
853311-03-2 |
|---|---|
Molecular Formula |
C24H24N2O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N2O3/c1-14-17(13-25)22(23-18(26-14)11-24(2,3)12-19(23)27)21-10-9-20(29-21)15-5-7-16(28-4)8-6-15/h5-10,22,26H,11-12H2,1-4H3 |
InChI Key |
YJOCDOKNVKOLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)



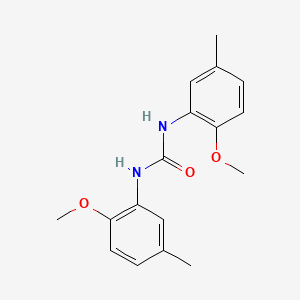
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)

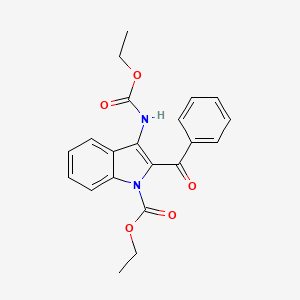

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

